molecular formula C7H10N2O B1418164 2,5,6-Trimethylpyrimidin-4-ol CAS No. 89943-15-7

2,5,6-Trimethylpyrimidin-4-ol

Cat. No. B1418164
CAS RN: 89943-15-7
M. Wt: 138.17 g/mol
InChI Key: BIXKUCQZIIOIEC-UHFFFAOYSA-N
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Description

2,5,6-Trimethylpyrimidin-4-ol (TMP) is an organic compound with the molecular formula C7H10N2O . It is a member of the class of aminopyrimidines that is 2,5,6-triaminopyrimidine carrying an additional hydroxy substituent at position 4 .


Synthesis Analysis

A variety of 2,4,6-tri substituted Pyrimidines were synthesized by reacting Chalcones with Metformin as one of the guanidine moieties . A mixture of 2,5,6-trimethylpyrimidin-4-ol in POCI3 was stirred at 100°C for 1 hr. The reaction mixture was concentrated in vacuo to give 4-chloro-2, 5, 6-trimethyl-pyrimidine .


Molecular Structure Analysis

The molecular structure of a compound can be predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory . This theory enables us to predict the molecular structure, including approximate bond angles around a central atom, of a molecule from an examination of the number of bonds and lone electron pairs in its Lewis structure .


Chemical Reactions Analysis

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

In Vitro Studies and Species Selectivity

  • Trimethoprim analogues derived from 2,5,6-Trimethylpyrimidin-4-ol have shown exceptional species selectivity against dihydrofolate reductase from Pneumocystis carinii and Mycobacterium avium. This highlights their potential as leads for further optimization in structure-activity relationships (Forsch, Queener, & Rosowsky, 2004).

HIV-RT Inhibitory Activity

  • Novel thiazolidin-4-one derivatives, including compounds with a 2,5,6-Trimethylpyrimidin-4-ol structure, have been synthesized and evaluated for their HIV-RT inhibitory activity. This demonstrates the compound's potential in antiviral research (Chen et al., 2011).

Supramolecular Chemistry

  • 2,6-Bis(trimethyltin)pyridine, a related compound, has been used in the synthesis of pyridine-based ligands for supramolecular chemistry, indicating a potential application in this field (Schubert & Eschbaumer, 1999).

Synthesis and Structural Analysis

  • Arylsulfonylated 2-amino-6-methylpyrimidin derivatives, including 2,5,6-Trimethylpyrimidin-4-ol, have been synthesized, with their structures confirmed by X-ray diffraction. Theoretical calculations provided insights into their stability, reactivity, and properties (Ali et al., 2021).

Metal Ion Chelation

  • 1,4,6-Trimethylpyrimidine-2-one, a related compound, has been studied for its ability to form complexes with divalent metal ions, indicating potential applications in inorganic chemistry (Goodgame & Johns, 1980).

Chemical Reactions and Transformations

  • The reaction kinetics and pathways of various trimethylpyrimidin-4-ol derivatives have been studied, providing valuable insights for organic chemistry applications (Tikhonov et al., 1981).

Mechanism of Action

While the exact mechanism of action for 2,5,6-Trimethylpyrimidin-4-ol is not specified in the search results, it’s worth noting that many pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

The safety data sheet for a similar compound, 2,5,6-trimethylpyrimidin-4-ol, indicates that it may pose certain hazards, but the specific hazards are not listed . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

While specific future directions for 2,5,6-Trimethylpyrimidin-4-ol are not provided in the search results, it’s worth noting that research in the field of pyrimidines is ongoing, with a focus on synthesizing novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

2,4,5-trimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)8-6(3)9-7(4)10/h1-3H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXKUCQZIIOIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557549
Record name 2,5,6-Trimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trimethylpyrimidin-4-ol

CAS RN

89943-15-7
Record name 2,5,6-Trimethyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89943-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Trimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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